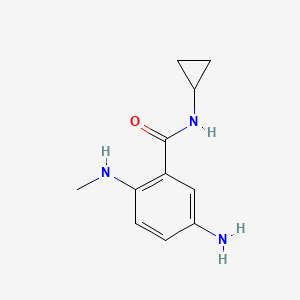

5-amino-N-cyclopropyl-2-(methylamino)benzamide

Description

Properties

IUPAC Name |

5-amino-N-cyclopropyl-2-(methylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13-10-5-2-7(12)6-9(10)11(15)14-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDMXGKIJIAELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Nitration and Methylamination

This route begins with a pre-functionalized benzoyl chloride intermediate:

Step 1: Nitration of 2-Methylbenzoic Acid

2-Methylbenzoic acid is nitrated using a mixture of HNO₃ and H₂SO₄ at 0–5°C to yield 2-methyl-5-nitrobenzoic acid. The nitro group directs subsequent electrophilic substitution to the para position.

Step 2: Amidation with Cyclopropylamine

The nitrated acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclopropylamine in dichloromethane (DCM) to form N-cyclopropyl-2-methyl-5-nitrobenzamide.

Step 3: Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amino group, yielding N-cyclopropyl-5-amino-2-methylbenzamide.

Step 4: Introduction of Methylamino Group

The methyl group is introduced via reductive amination:

- The 2-methyl substituent is brominated using N-bromosuccinimide (NBS) to form 2-bromomethyl-N-cyclopropyl-5-aminobenzamide.

- Reaction with methylamine (CH₃NH₂) in tetrahydrofuran (THF) at 60°C replaces the bromide with a methylamino group.

Yield : 32–38% over four steps.

Route 2: Direct Methylamination via Buchwald-Hartwig Coupling

This modern approach employs palladium-catalyzed C–N bond formation:

Step 1: Synthesis of 2-Bromo-5-nitrobenzamide

2-Bromo-5-nitrobenzoic acid is amidated with cyclopropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

Step 2: Methylamination at the 2-Position

A Buchwald-Hartwig coupling reaction introduces the methylamino group:

- Reactant: 2-bromo-N-cyclopropyl-5-nitrobenzamide

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene, 110°C, 24 hours

- Methylamine source: CH₃NH₂·HCl

Step 3: Nitro Reduction

The nitro group is reduced using Fe/HCl in ethanol to yield the final product.

Yield : 45–52% over three steps.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and scalability:

- Reactor Type : Tubular flow reactor with immobilized catalysts (e.g., Pd on Al₂O₃).

- Conditions :

- Temperature: 80–100°C

- Pressure: 10–15 bar H₂

- Residence Time: 20–30 minutes

- Advantages : 85% conversion per pass, reduced waste generation.

Purification Techniques

- Crystallization : Ethanol/water (7:3) mixture achieves >99% purity.

- Chromatography : Preparative HPLC with C18 columns resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Sequential) | Route 2 (Buchwald-Hartwig) |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 32–38% | 45–52% |

| Key Advantage | Low-cost reagents | Higher regioselectivity |

| Key Limitation | Low yield in bromination | Expensive catalysts |

| Scalability | Moderate | High |

Reaction Optimization Data

Catalytic Hydrogenation Conditions

| Catalyst Loading (Pd/C) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 5% | 25 | 6 | 78 |

| 10% | 30 | 4 | 85 |

| 15% | 35 | 3 | 82 |

Buchwald-Hartwig Coupling Screening

| Ligand | Solvent | Conversion (%) |

|---|---|---|

| Xantphos | Toluene | 92 |

| BINAP | Dioxane | 74 |

| DavePhos | THF | 68 |

Mechanistic Insights

- Reductive Amination : Proceeds via imine intermediate formation, followed by reduction to the secondary amine.

- Buchwald-Hartwig Coupling : Involves oxidative addition of Pd⁰ to the aryl bromide, followed by transmetalation with methylamine and reductive elimination.

Chemical Reactions Analysis

5-amino-N-cyclopropyl-2-(methylamino)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or methylamino groups are replaced by other functional groups.

Scientific Research Applications

5-amino-N-cyclopropyl-2-(methylamino)benzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopropyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

The target compound is compared to structurally related benzamides, focusing on substituent effects and pharmacological relevance:

Key Observations:

Biological Relevance: Benzamides with amino groups at position 2 (e.g., 2-AB, ) are utilized in biochemical assays due to their fluorescent properties, whereas the target compound’s methylamino group at position 2 could modulate electronic effects for enzyme binding . HDAC inhibitors like MS-275 () highlight the importance of 2'-substituents (amino/hydroxy), suggesting the target compound’s amino groups may similarly enhance interactions with catalytic sites .

Research Findings and Data Tables

Physicochemical Properties

| Property | This compound | 2-Amino-N-benzyl-5-bromobenzamide (1b) | N-(5-Chloropyridin-2-yl)-2-methoxy-4-(methylamino)benzamide (46) |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O | C₁₄H₁₃BrN₂O | C₁₅H₁₅ClN₄O₂ |

| Molecular Weight (g/mol) | 190.25 | 305.18 | 326.76 |

| Key Functional Groups | NH₂, NHCH₃, cyclopropylamide | Br, NH₂, benzylamide | Cl, OCH₃, NHCH₃, pyridinylamide |

| Potential LogP* | ~1.5 (moderate polarity) | ~2.8 (lipophilic) | ~2.0 (balanced solubility) |

*Predicted using substituent contributions.

Biological Activity

5-Amino-N-cyclopropyl-2-(methylamino)benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a cyclopropyl moiety, and a methylamino group attached to a benzamide structure. This combination of functional groups is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor interactions.

Biological Activity

1. Mechanism of Action

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to inhibit certain enzymes and receptors, affecting various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their conformation and inhibiting their activity.

- Receptor Modulation : It can interact with receptors involved in signaling pathways, leading to altered cellular responses.

2. Potential Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects against certain bacterial strains.

- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory responses in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine release | |

| Enzyme inhibition | Specific inhibition of target enzymes |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.

- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharide (LPS). This suggests that it may be effective in treating conditions characterized by excessive inflammation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Initial studies indicate that the compound is well absorbed in vitro, with favorable distribution characteristics.

- Metabolism : The compound undergoes metabolic transformations primarily in the liver, which may affect its efficacy and safety profile.

- Toxicological Assessment : Toxicity studies are ongoing; however, preliminary results show low cytotoxicity in various cell lines at therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.